molecular formula C24H26N2O6 B2754950 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 618425-27-7

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2754950
CAS No.: 618425-27-7
M. Wt: 438.48
InChI Key: QSTWZVHIJRHFNG-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzodioxine ring, a pyrrolidone ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one likely involves multiple steps, including the formation of the benzodioxine ring, the pyrrolidone ring, and the introduction of various functional groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, it may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

Industry

In industry, it may be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other benzodioxine derivatives, pyrrolidone derivatives, or compounds with similar functional groups.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[2-(dimethylamino)ethyl]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-25(2)9-10-26-21(15-5-4-6-17(13-15)30-3)20(23(28)24(26)29)22(27)16-7-8-18-19(14-16)32-12-11-31-18/h4-8,13-14,21,27H,9-12H2,1-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMIDZVEFSJVQX-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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